Semaglutide Half-Life Comparison: 168 Hours (Once-Weekly) Versus Liraglutide 13 Hours (Once-Daily)
Semaglutide exhibits a human plasma elimination half-life of 168 hours, enabling once-weekly subcutaneous administration. This is approximately 13-fold longer than the half-life of liraglutide (13 hours), which requires once-daily dosing, and 1.4-fold longer than dulaglutide (120 hours) [1][2]. The extended half-life of semaglutide is directly attributable to its unique C18 fatty diacid acylation with a γGlu-AEEA-AEEA linker at Lys26, which confers enhanced and reversible albumin binding relative to the C16 palmitoyl conjugation of liraglutide [3].
| Evidence Dimension | Plasma elimination half-life (t1/2) in humans |
|---|---|
| Target Compound Data | 168 hours (subcutaneous semaglutide) |
| Comparator Or Baseline | Liraglutide: 13 hours; Dulaglutide: 120 hours |
| Quantified Difference | 12.9-fold longer than liraglutide; 1.4-fold longer than dulaglutide |
| Conditions | Human pharmacokinetic studies; approved GLP-1 RA formulations (subcutaneous administration) |
Why This Matters
The 168-hour half-life of semaglutide directly enables once-weekly dosing, reducing injection frequency by 86% relative to once-daily liraglutide, which improves patient adherence and reduces healthcare resource utilization for chronic disease management.
- [1] PMC11088359. Table 1: List of GLP-1 agonists approved in the United States and their relative approved indication, dosage, time to maximum concentration, and half-life. 2024. View Source
- [2] PMC12609854. Table 1: Compound chemical structures, IC50 with GLP1-R, and bioavailability. 2025. View Source
- [3] Lau J, Bloch P, Schaffer L, et al. Discovery of the Once-Weekly Glucagon-Like Peptide-1 (GLP-1) Analogue Semaglutide. J Med Chem. 2015;58(18):7370-7380. View Source
